
1-Butoxynaphthalene
Übersicht
Beschreibung
1-Butoxynaphthalene is an organic compound belonging to the class of ethers. It is characterized by the presence of a butoxy group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Wirkmechanismus
Target of Action
1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .
Mode of Action
The synthesis of this compound involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce this compound . This reaction is facilitated by a phase-transfer catalyst and sonication .
Biochemical Pathways
Its primary role is in the food industry as a flavoring agent .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .
Result of Action
The primary result of the action of this compound is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.
Action Environment
The action of this compound, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .
Vorbereitungsmethoden
1-Butoxynaphthalene can be synthesized through the Williamson Ether Synthesis, a well-known method for preparing ethers. The synthesis involves the reaction of 1-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the naphthoxide ion acts as the nucleophile and 1-bromobutane as the electrophile .
Synthetic Route:
- Dissolve 1-naphthol in ethanol.
- Add sodium hydroxide to form the naphthoxide ion.
- Introduce 1-bromobutane to the reaction mixture.
- Heat the mixture under reflux conditions to facilitate the reaction.
- Isolate and purify the product, this compound .
Industrial Production: In industrial settings, the synthesis of this compound may involve the use of phase-transfer catalysts and ultrasound-assisted methods to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-Butoxynaphthalene undergoes various chemical reactions, primarily involving nucleophilic substitution and oxidation.
Types of Reactions:
Nucleophilic Substitution: The compound can participate in S_N2 reactions, where the butoxy group can be replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1-Butoxynaphthalene has several applications in scientific research, particularly in organic chemistry and material science.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Potential use in the development of pharmaceuticals and bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavoring agents .
Vergleich Mit ähnlichen Verbindungen
2-Butoxynaphthalene: Similar structure but with the butoxy group at a different position on the naphthalene ring.
1-Methoxynaphthalene: Contains a methoxy group instead of a butoxy group.
1-Ethoxynaphthalene: Contains an ethoxy group instead of a butoxy group.
Uniqueness:
- The position and type of alkoxy group in 1-butoxynaphthalene influence its reactivity and applications.
- The butoxy group provides unique steric and electronic properties compared to shorter alkoxy groups .
Eigenschaften
IUPAC Name |
1-butoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBITXBWPKRSPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532852 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20900-19-0 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)
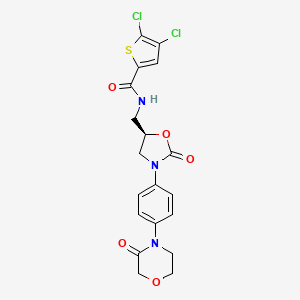
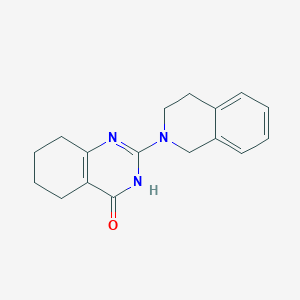
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
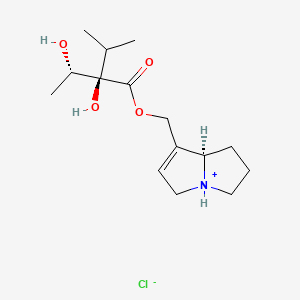
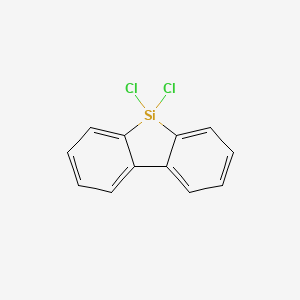
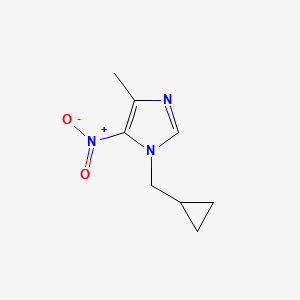

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)
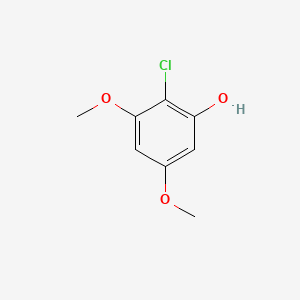

![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
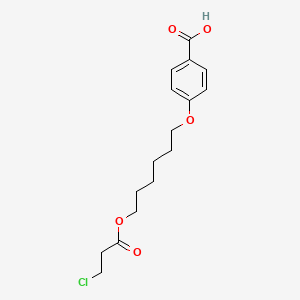
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)
